4-Iodopyridine;2,4,6-trinitrophenol

Picrate salt thermodynamics Hydrogen bonding Basicity-dependent complexation

This charge-transfer salt combines the versatile 4-iodopyridine scaffold with a crystalline picrate counterion, offering a stable, pre-weighed precursor for precise cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and materials design. Unlike the light-sensitive free base, this salt form ensures long-term storability and easy handling. The exclusive para-iodo position is essential for achieving specific regiochemical outcomes in drug discovery and ligand synthesis, a reactivity profile not achievable with 2- or 3-iodo isomers. Ensure reproducible results by procuring the correct isomer.

Molecular Formula C11H7IN4O7
Molecular Weight 434.10 g/mol
Cat. No. B8093622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyridine;2,4,6-trinitrophenol
Molecular FormulaC11H7IN4O7
Molecular Weight434.10 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1I.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7.C5H4IN/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-5-1-3-7-4-2-5/h1-2,10H;1-4H
InChIKeyLURDFJXSVNDBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodopyridine Picrate: A Defined Charge-Transfer Salt for Research & Development Procurement


4-Iodopyridine;2,4,6-trinitrophenol (commonly termed 4-iodopyridine picrate) is a 1:1 charge-transfer salt (molecular formula C₁₁H₇IN₄O₇, MW 434.10 g/mol) formed between 4-iodopyridine (CAS 15854-87-2) and picric acid (2,4,6-trinitrophenol) [1]. 4-Iodopyridine is a halogenated heterocycle in which an iodine atom occupies the para position of the pyridine ring; its conjugate acid exhibits a pKa of 4.02 at 20 °C . Picric acid, a strong organic acid (pKa ~0.38), readily deprotonates to form crystalline picrate salts with nitrogen bases via hydrogen-bonded and ionic interactions [2]. The resulting picrate salt combines the 4-iodopyridine scaffold, a versatile intermediate in palladium-catalyzed cross-coupling chemistry, with the picrate counterion, which imparts characteristic crystallinity and provides a chromophoric handle for detection. This compound is supplied at ≥95% purity for research applications [1].

Why Generic Substitution Fails for 4-Iodopyridine Picrate: Position-Dependent Basicity and Reactivity


The three iodopyridine isomers—2-, 3-, and 4-iodopyridine—are not functionally interchangeable as picrate salts because iodine substitution position profoundly alters the pyridine nitrogen basicity. The aqueous pKa values of the protonated pyridinium forms differ substantially: 1.82 for 2-iodopyridine , 3.25 for 3-iodopyridine , and 4.02 for 4-iodopyridine , compared with 5.25 for unsubstituted pyridine. Since hydrogen-bond formation between pyridine and picric acid in aprotic media increases linearly with the pKa of the pyridine base [1], the thermodynamic stability of the picrate salt—and consequently its crystallinity, solubility, and dissociation behavior—varies systematically with iodine position. Furthermore, the para-iodo isomer uniquely enables direct 4-position cross-coupling reactivity (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), a regiochemical outcome not achievable with the 2- or 3-iodo isomers. Procuring the correct iodopyridine picrate isomer is therefore essential for reproducible salt formation thermodynamics and downstream synthetic transformations.

Quantitative Evidence Guide: Where 4-Iodopyridine Picrate Differentiates from Its Closest Analogs


Basicity-Driven Thermodynamic Stability of Picrate Salt Formation Across Iodopyridine Isomers

The strength of hydrogen-bond formation between pyridine bases and picric acid in nitrobenzene increases linearly with the aqueous pKa of the pyridine, as shown by conductance measurements of a homologous series of pyridinium picrates [1]. Because 4-iodopyridine (pKa 4.02) is significantly more basic than 2-iodopyridine (pKa 1.82) and 3-iodopyridine (pKa 3.25) , the 4-iodopyridine–picric acid hydrogen-bonded ion pair is thermodynamically more stable than those formed by the other iodopyridine isomers. The slope of log K_f (molecular acid-base association constant) versus aqueous pKa was experimentally determined to be 0.218, with proton transfer identified as the dominant contributor to complex stability [1]. This translates into a predicted increase in association constant by a factor of ~10^((4.02–1.82)×0.218) ≈ 3-fold for 4-iodopyridine picrate relative to 2-iodopyridine picrate under comparable conditions.

Picrate salt thermodynamics Hydrogen bonding Basicity-dependent complexation

Regiochemistry-Dependent Cross-Coupling Reactivity: Exclusive para-Functionalization Access

4-Iodopyridine uniquely enables direct Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling at the pyridine 4-position, a regiochemical outcome not possible with 2- or 3-iodopyridine isomers. The iodine atom at the para position undergoes oxidative addition with Pd(0) catalysts to generate a 4-pyridyl-Pd(II) intermediate, which can be trapped with boronic acids, terminal alkynes, or amines to furnish 4-substituted pyridine derivatives in good to excellent yields (typically 60–90%) [1]. 4-Iodopyridine can be efficiently synthesized by low-temperature diazotization-Sandmeyer reaction of 4-aminopyridine in good yield, and subsequently converted to air-stable 4-pyridylboronic acid pinacol ester, a key building block for Suzuki coupling [2]. In Sonogashira coupling, 4-iodopyridine reacts with terminal alkynes in the presence of 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, and excess Et₃N in DMF at 65 °C to give 4-alkynylpyridines in good to excellent yields [3]. The 4-iodo isomer is also the preferred substrate for palladium-catalyzed double carbonylation with CO and amines to produce α-keto amides and esters in moderate to high yields [4].

Palladium-catalyzed coupling Sonogashira reaction Regioselective synthesis

Unique Solid-State Architecture: Short Intermolecular N···I Contacts in 4-Iodopyridine Crystals

Single-crystal X-ray diffraction analysis of 4-iodopyridine (the free base component of the picrate salt) reveals a distinctive crystal packing motif driven by exceptionally short intermolecular nitrogen–iodine contacts of 2.988(5) Å [1]. This value is significantly shorter than the sum of the van der Waals radii of nitrogen (1.55 Å) and iodine (1.98 Å), which is 3.53 Å, indicating an attractive halogen-bonding interaction. The C–I bond length was determined to be 2.100(5) Å (2.106 Å after libration correction) [1]. The compound crystallizes in the polar space group Fdd2 with imposed twofold symmetry, and the molecules are arranged in chains parallel to the polar z-axis [1]. This N···I chain motif is unique to 4-iodopyridine among the iodopyridine isomers because only the para isomer can present the iodine atom in a linear geometry relative to the nitrogen for optimal halogen-bonding interactions.

Crystal engineering Halogen bonding Solid-state structure

Physical Form Differentiation: Crystalline Solid Handling Versus Liquid Isomer

4-Iodopyridine (the precursor to the picrate salt) is a white to off-white crystalline solid with a melting point of 94–99 °C at ambient pressure . In contrast, 2-iodopyridine is a pale yellow liquid at room temperature (melting point 118–120 °C, but note this refers to a solid that melts above ambient; however, commercial specifications describe it as a liquid at 25 °C with a boiling point of 52 °C at reduced pressure) . The solid nature of 4-iodopyridine simplifies accurate weighing, reduces volatility-related losses during handling, and enables direct use in solid-phase reactions or mechanochemical transformations without solvent. When formulated as the picrate salt, 4-iodopyridine picrate is typically obtained as a yellowish crystalline solid [1], benefiting from the same handling advantages over liquid-involved picrate preparations derived from 2-iodopyridine.

Physical form Handling and storage Solid-state properties

Halogen-Specific Electronic Effects: Iodine as a Modulator of Pyridine Ring Electron Density for Charge-Transfer Interactions

The Hammett substituent constant (σₚ) for iodine at the para position is +0.18, compared with +0.23 for bromine and +0.23 for chlorine [1]. Although all halogens are electron-withdrawing, iodine exerts a weaker inductive effect, resulting in a less electron-deficient pyridine ring in 4-iodopyridine relative to 4-bromo- or 4-chloropyridine. This difference in ring electron density modulates the π-acceptor properties of the pyridinium cation in the picrate salt, potentially affecting charge-transfer interactions with the electron-rich picrate anion. Computational studies on [(pyridine)iodine]⁺ complexes have correlated the electrostatic potential of the iodine σ-hole with Hammett parameters of ring substituents, demonstrating that the electronic nature of the para substituent directly influences halogen-bond donor strength [2]. The iodine atom in 4-iodopyridine thus serves a dual function: a moderate electron-withdrawing group that tunes pyridine basicity (pKa 4.02) and a polarizable heavy atom capable of engaging in specific halogen-bonding interactions unavailable to bromo or chloro analogs.

Electronic effects Charge-transfer complex Hammett substituent constant

High-Value Application Scenarios for 4-Iodopyridine Picrate in Research and Industrial Settings


Synthesis of 4-Substituted Pyridine Libraries via Pd-Catalyzed Cross-Coupling

4-Iodopyridine picrate serves as a storable, pre-weighed source of 4-iodopyridine for the construction of 4-aryl-, 4-alkynyl-, and 4-amino-pyridine derivatives via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1] [2]. The picrate counterion can be removed by aqueous base wash prior to coupling, or in some protocols the salt may be used directly under basic coupling conditions. This approach is particularly valuable in medicinal chemistry campaigns targeting kinase inhibitors, GPCR modulators, and other bioactive molecules that require a 4-substituted pyridine pharmacophore. The exclusive para regiochemistry eliminates isomeric byproducts that would arise from 2- or 3-iodopyridine isomers [1].

Crystal Engineering of Halogen-Bonded Co-Crystals and Charge-Transfer Materials

The exceptionally short N···I contact (2.988 Å) observed in 4-iodopyridine crystals [3] suggests that 4-iodopyridine picrate can engage in directional halogen-bonding interactions with suitable acceptor molecules. This property can be exploited in the rational design of co-crystals with predictable stoichiometry and packing motifs. The picrate anion further contributes π-stacking and hydrogen-bonding capacity, as established by Hirshfeld surface analyses of aza-aromatic picrate salts [4]. Potential applications include organic semiconductors, non-linear optical materials, and crystalline sponges for small-molecule structure determination.

Precursor for 4-Pyridylboronic Acid Pinacol Ester and Related Organometallic Reagents

4-Iodopyridine (liberated from the picrate salt) can be efficiently converted to the air-stable pinacol ester of 4-pyridylboronic acid, a key building block for Suzuki-Miyaura cross-coupling [2]. This transformation enables the modular assembly of biaryl and heterobiaryl frameworks containing a 4-pyridyl unit. The picrate salt form provides a convenient, solid, weighable precursor that can be stocked long-term and deprotected as needed, offering procurement advantages over the free base which is light-sensitive and prone to discoloration on storage .

Detection and Sensing of Nitroaromatic Compounds via Charge-Transfer Interactions

The combination of an electron-deficient iodopyridinium cation (pKa 4.02) with the electron-rich picrate anion creates a charge-transfer salt with characteristic UV-visible absorption features. Picric acid and its derivatives are established recognition elements for nitroaromatic explosives detection [4], and the halogen-bonding capacity of the 4-iodopyridinium component may enhance selectivity for specific analyte geometries. This compound can serve as a model system for studying the interplay of hydrogen-bonding, halogen-bonding, and π-stacking interactions in supramolecular sensor design.

Quote Request

Request a Quote for 4-Iodopyridine;2,4,6-trinitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.